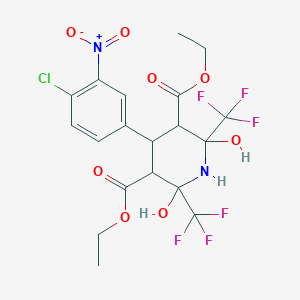

Diethyl 4-(4-chloro-3-nitrophenyl)-2,6-dihydroxy-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate

Description

This piperidine derivative features a central six-membered saturated ring substituted with hydroxyl (-OH), trifluoromethyl (-CF₃), and ester (-COOEt) groups. The 4-chloro-3-nitrophenyl moiety at the 4-position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. Its synthesis and crystal structure have been studied extensively, revealing chair-like puckering of the piperidine ring stabilized by intramolecular hydrogen bonds between hydroxyl and ester groups .

Properties

IUPAC Name |

diethyl 4-(4-chloro-3-nitrophenyl)-2,6-dihydroxy-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClF6N2O8/c1-3-35-14(29)12-11(8-5-6-9(20)10(7-8)28(33)34)13(15(30)36-4-2)17(32,19(24,25)26)27-16(12,31)18(21,22)23/h5-7,11-13,27,31-32H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMUJVWEBOAMQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C(C(NC1(C(F)(F)F)O)(C(F)(F)F)O)C(=O)OCC)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF6N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801110694 | |

| Record name | 3,5-Diethyl 4-(4-chloro-3-nitrophenyl)-2,6-dihydroxy-2,6-bis(trifluoromethyl)-3,5-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801110694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848611-90-5 | |

| Record name | 3,5-Diethyl 4-(4-chloro-3-nitrophenyl)-2,6-dihydroxy-2,6-bis(trifluoromethyl)-3,5-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848611-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diethyl 4-(4-chloro-3-nitrophenyl)-2,6-dihydroxy-2,6-bis(trifluoromethyl)-3,5-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801110694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Diethyl 4-(4-chloro-3-nitrophenyl)-2,6-dihydroxy-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate is a complex organic compound with significant potential in various biological applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C19H20ClF6N2O8

- CAS Number : 848611-90-5

Structural Characteristics

The compound features a piperidine ring substituted with trifluoromethyl groups and a nitrophenyl moiety. Its crystal structure has been analyzed, revealing specific dihedral angles and conformational characteristics that may influence its biological activity .

| Property | Value |

|---|---|

| Molecular Weight | 466.82 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

This compound exhibits several biological activities:

- Antioxidant Activity : The trifluoromethyl groups contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against specific bacterial strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various in vitro models.

Case Studies and Research Findings

- Antioxidant Studies : A study demonstrated that the compound effectively reduced oxidative stress markers in cellular models, indicating its potential use as an antioxidant agent .

- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed promising results, suggesting that this compound could be developed into a novel antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains.

- Anti-inflammatory Research : Experimental models of inflammation indicated that the compound inhibited pro-inflammatory cytokine production, which may have implications for treating inflammatory diseases.

Summary of Biological Activities

In Vitro Test Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Scientific Research Applications

Pharmaceutical Industry

Diethyl 4-(4-chloro-3-nitrophenyl)-2,6-dihydroxy-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate exhibits potential as an active pharmaceutical ingredient (API) due to its unique structural features. It can serve as a precursor for synthesizing various bioactive compounds with therapeutic effects against diseases such as cancer and bacterial infections.

Materials Science

In materials science, this compound can be utilized in the development of advanced polymers and coatings. Its trifluoromethyl groups contribute to enhanced thermal stability and chemical resistance, making it suitable for applications in harsh environments.

Environmental Chemistry

The compound's ability to interact with various environmental pollutants positions it as a candidate for use in remediation technologies. Its chemical structure may facilitate the degradation of harmful substances in contaminated environments.

Case Study 1: Pharmaceutical Applications

A study explored the use of derivatives of this compound in developing new anti-cancer agents. The modifications on the piperidine ring were found to enhance cytotoxicity against specific cancer cell lines, demonstrating the compound's potential as a lead structure in drug discovery.

Case Study 2: Material Development

Research conducted on fluorinated compounds similar to this compound showed promising results in creating coatings that exhibit self-cleaning properties due to their hydrophobic nature. This application highlights the importance of fluorinated compounds in modern material science.

Chemical Reactions Analysis

Aldol Reaction and Cyclization

-

Reagents : Aldehyde (e.g., 4-chloro-3-nitrobenzaldehyde), trifluoroacetoacetate ester, catalytic base (piperidine/KF).

-

Mechanism : The aldehyde reacts with the trifluoroacetoacetate ester under basic conditions to form a dihydroxytetrahydropyran intermediate. This step is critical for introducing the trifluoromethyl substituents .

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | Piperidine, ethanol | Dihydroxytetrahydropyran |

Conversion to Dihydroxypiperidine

-

Reagents : Ammonia (NH₃) or ammonium hydroxide.

-

Mechanism : The dihydroxytetrahydropyran undergoes a ring contraction via ammonia treatment, forming a dihydroxypiperidine. This step involves nucleophilic attack of ammonia on the carbonyl group, followed by dehydration .

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 2 | NH₃, reflux | Dihydroxypiperidine |

Dehydration and Functional Group Modifications

-

Reagents : Sulfuric acid, toluenesulfonic acid, or trifluoroacetic anhydride.

-

Mechanism : The dihydroxypiperidine is dehydrated to form a dihydropyridine intermediate. Subsequent hydrolysis under acidic or basic conditions introduce the dihydroxy groups .

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 3 | H₂SO₄, 100°C | Dihydropyridine |

| 4 | HCl (aq.), reflux | Dihydroxy derivative |

Molecular Formula and Substituents

-

Molecular Formula : C₂₀H₁₈ClF₆N₂O₇

-

Key Substituents :

Pharmacological Relevance

The compound exhibits structural features linked to lysosomal phospholipase A2 (LPLA2) inhibition, a mechanism associated with drug-induced phospholipidosis . Its trifluoromethyl substituents enhance lipophilicity, potentially influencing bioavailability .

Critical Reaction Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Reaction medium | Ethanol/toluene | |

| Temperature | 40–100°C | |

| Base catalyst | Piperidine/KF | |

| Dehydration agent | H₂SO₄/TsOH |

Challenges and Limitations

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- Diethyl 4-(3-Nitrophenyl)-2,6-dihydroxy-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate ():

Lacks the 4-chloro substituent on the phenyl ring, reducing steric hindrance and electron-withdrawing effects. Crystallographic studies show similar chair conformations but distinct packing due to altered π-π interactions . - Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Features an imidazopyridine core with a 4-nitrophenyl group. The fused heterocycle increases rigidity, and the cyano (-CN) group enhances dipole interactions. Melting point: 243–245°C, higher than typical piperidine derivatives due to extended conjugation .

Core Heterocycle Modifications

- 3,5-Diethyl-4-[3-chloro-4-(prop-2-yn-1-yloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate ():

A dihydropyridine (DHP) derivative with a partially unsaturated ring. The propargyl ether substituent introduces alkyne functionality, enabling click chemistry applications. Reported as a multitarget antioxidant and neuroprotective agent, highlighting the role of the DHP core in bioactivity . - Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate ():

Substituted with electron-donating methoxy groups, contrasting the electron-withdrawing nitro and chloro groups in the target compound. Molecular weight: 419.5 g/mol; lipophilicity (XLogP3: 3.2) is lower due to polar methoxy substituents .

Trifluoromethyl vs. Methyl/Isopropyl Groups

- Dimethyl 2,6-diisopropyl-4-(4-fluorophenyl)-pyridine-3,5-dicarboxylate ():

Replaces -CF₃ with -CH(CH₃)₂, significantly reducing electronegativity. LogP increases to 4.7, enhancing membrane permeability . - Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate ():

Substitutes -CF₃ with -SMe and replaces the piperidine with a thiopyran ring. The thioether groups contribute to sulfur-based redox activity .

Structural and Functional Implications

Crystallographic and Conformational Differences

The target compound’s piperidine ring adopts a chair conformation stabilized by intramolecular O-H···O hydrogen bonds (2.62–2.79 Å) . In contrast, DHP derivatives (e.g., ) exhibit flattened boat conformations due to partial unsaturation, altering π-stacking interactions .

Electronic Effects

- Electron-Withdrawing Groups (EWGs): The 4-chloro-3-nitrophenyl group in the target compound enhances electrophilicity, favoring nucleophilic aromatic substitution reactions.

- Electron-Donating Groups (EDGs): Methoxy substituents () increase electron density, stabilizing cationic intermediates in redox reactions .

Data Table: Key Comparative Metrics

*Calculated based on molecular formula.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this piperidine derivative, and how can reaction conditions be optimized?

The compound is synthesized via Hantzsch-like multicomponent reactions involving ethyl acetoacetate derivatives, aromatic aldehydes, and ammonia. Optimization involves Design of Experiments (DoE) to assess factors like solvent polarity, temperature, and catalyst loading. For example, a central composite design (CCD) can minimize trial runs while maximizing yield and purity. Reaction progress is monitored via HPLC or LC-MS, and intermediates are characterized by / NMR .

Q. How is the crystal structure of this compound determined and validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Bruker SMART APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structure solution employs direct methods (SHELXT), followed by refinement via SHELXL. Validation includes checking R-factors (), residual electron density, and geometric parameters (e.g., bond angles, torsion angles) against expected values. For the title compound, the monoclinic space group with and unit cell parameters confirms structural integrity .

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | |

| (Å) | 17.735, 15.202, 17.300 |

| (°) | 91.049 |

| (ų) | 4663.7 |

| < 0.05 (validated) |

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR identify proton environments and CF group symmetry.

- FT-IR : Peaks at ~1700 cm confirm ester carbonyl groups.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion () and fragmentation patterns.

- XRD : Resolves stereochemistry and confirms substituent positions .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound?

Graph set analysis (Etter’s method) identifies hydrogen-bonding motifs. For example, O–H···O and C–H···F interactions form and patterns, stabilizing the crystal lattice. Hirshfeld surface analysis quantifies contact contributions (e.g., H···O/F interactions account for >60% of contacts). Dispersion-corrected DFT (e.g., ωB97X-D/def2-TZVP) models these interactions computationally .

Q. How can computational methods predict regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For the nitro and chloro substituents, electrostatic potential maps highlight electron-deficient regions. Reaction path sampling (e.g., Nudged Elastic Band method) models transition states for nitration or ester hydrolysis. Validation involves comparing computed activation energies with experimental kinetic data .

Q. What strategies resolve discrepancies between spectroscopic and crystallographic data?

Contradictions (e.g., NMR-indicated symmetry vs. XRD-asymmetric packing) require multi-technique reconciliation. Dynamic NMR at variable temperatures detects conformational exchange. Powder XRD rules out polymorphism. For electronic effects, UV-Vis and TD-DFT compare experimental vs. computed absorption spectra to validate ground-state geometries .

Q. How is the piperidine ring’s puckering analyzed quantitatively?

Cremer-Pople parameters () describe ring conformation. For a six-membered ring, the puckering amplitude and phase angle are calculated from atomic coordinates. Software like PARST or Mercury automates this analysis. For example, indicates significant deviation from planarity, critical for understanding steric effects of CF groups .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid ester hydrolysis.

- Crystallization : Use slow vapor diffusion (e.g., hexane/DCM) to grow diffraction-quality crystals.

- Data Contradictions : Cross-validate computational models with SC-XRD and spectroscopic data to ensure robustness.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.